

characterization of N-(Azido-peg4)-n-bis(peg4-acid) conjugates

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Compound of Interest

Compound Name: **N-(Azido-peg4)-n-bis(peg4-acid)**

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A Comparative Guide to **N-(Azido-peg4)-N-bis(peg4-acid)** Conjugates for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of effective bioconjugates, such as antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, solubility, and pharmacokinetic profile of the final conjugate. This guide provides a detailed characterization of the branched heterobifunctional linker, **N-(Azido-peg4)-N-bis(peg4-acid)**, and compares its performance with other common alternatives, supported by experimental data and detailed protocols.

Introduction to **N-(Azido-peg4)-N-bis(peg4-acid)**

N-(Azido-peg4)-N-bis(peg4-acid) is a three-arm branched polyethylene glycol (PEG) linker.^[1] It possesses two distinct reactive functionalities: a terminal azide group and two terminal carboxylic acid groups. This heterobifunctional nature allows for the sequential and specific conjugation of different molecules. The azide group is amenable to "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which form a stable triazole linkage.^{[2][3]} The two carboxylic acid groups can be activated (e.g., using EDC and NHS) to react with primary amines, forming stable amide bonds.^[1] The branched structure and the PEG4 spacers enhance hydrophilicity, which can mitigate aggregation of hydrophobic drugs and improve the pharmacokinetic properties of the resulting conjugate.^{[4][5]}

Comparison with Alternative Linkers

The choice of linker technology dictates the conjugation strategy and the overall performance of the bioconjugate. Below is a comparison of **N-(Azido-peg4)-N-bis(peg4-acid)** with other commonly used linker types.

Table 1: Comparison of Heterobifunctional PEG Linkers

Feature	N-(Azido-peg4)-N-bis(peg4-acid)	Linear Azido-PEG-Acid	Maleimide-PEG-NHS Ester	DBCO-PEG-NHS Ester
Structure	3-arm branched	Linear	Linear	Linear
Reactive Group 1	Azide (-N ₃)	Azide (-N ₃)	Maleimide	Dibenzocyclooctyne (DBCO)
Reactive Group 2	Carboxylic Acid (-COOH) x2	Carboxylic Acid (-COOH)	N-hydroxysuccinimide (NHS) Ester	N-hydroxysuccinimide (NHS) Ester
Conjugation Chemistry	CuAAC or SPAAC; Amide bond formation	CuAAC or SPAAC; Amide bond formation	Thiol-maleimide Michael addition; Amide bond formation	Strain-promoted azide-alkyne cycloaddition (SPAAC); Amide bond formation
Key Advantage	Branched structure for potentially higher drug loading or dual-payload conjugation.	Simpler, well-established chemistry.	Highly selective for cysteine residues.	Copper-free click chemistry, ideal for biological systems. ^[2]
Considerations	More complex structure may require optimization of reaction conditions.	Requires a copper catalyst for CuAAC, which can be cytotoxic.	Potential for retro-Michael reaction leading to deconjugation. [4]	DBCO is a bulky group which may affect conjugate properties.
Purity (Typical)	>95%	>95%	>95%	>95%

Table 2: Comparison of PEG vs. Non-PEG Linkers

Feature	PEG Linkers	Polysarcosine (PSar) Linkers	Polypeptide Linkers
Advantages	High solubility, reduced immunogenicity, established chemistry. [4][5]	Biodegradable, low immunogenicity, potentially better pharmacokinetics than PEG.[4]	Biodegradable, tunable properties (flexibility, cleavage sites), low immunogenicity.[4]
Disadvantages	Non-biodegradable, potential for anti-PEG antibodies leading to accelerated clearance.[4]	Less established commercially compared to PEG.	Can be more complex to synthesize and characterize.
In Vitro Cytotoxicity	Benchmark for in vitro potency.	Comparable or slightly higher potency in some studies.	Dependent on the specific peptide sequence and payload.
Pharmacokinetics	Generally long half-life, but can be affected by anti-PEG antibodies.	Can exhibit improved circulation times compared to PEG.[4]	Tunable to achieve desired pharmacokinetic profiles.

Experimental Protocols

General Protocol for Antibody Conjugation using N-(Azido-peg4)-N-bis(peg4-acid)

This protocol describes a two-step process for conjugating a drug (with an amine group) and a targeting protein (with an alkyne group) to the linker.

Step 1: Activation of Carboxylic Acids and Conjugation to Amine-containing Drug

- Dissolve **N-(Azido-peg4)-N-bis(peg4-acid)** in anhydrous DMF or DMSO.
- Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a 2:1 molar ratio to the linker to activate the carboxylic acid groups.

- Incubate at room temperature for 1-2 hours.
- Add the amine-containing drug to the activated linker solution.
- Allow the reaction to proceed for 4-12 hours at room temperature.
- Purify the azide-linker-drug conjugate using reversed-phase HPLC.

Step 2: Click Chemistry Conjugation to Alkyne-modified Antibody

- Dissolve the purified azide-linker-drug conjugate in an appropriate buffer (e.g., PBS, pH 7.4).
- Add the alkyne-modified antibody.
- For CuAAC, add a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).
- Incubate the reaction mixture for 2-4 hours at room temperature.
- Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) to remove excess reagents.

Characterization Protocols

a) ¹H NMR Spectroscopy for Linker Characterization

- Dissolve the PEG linker or conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).^[6]
- Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
- The characteristic peaks for the PEG backbone appear around 3.5-3.6 ppm.^[6]
- Confirm the presence of terminal groups by identifying their specific chemical shifts (e.g., protons adjacent to the azide and carboxylic acid groups).
- Determine the degree of substitution by comparing the integration of the terminal group protons to the integration of the PEG backbone protons.^[7]

b) Mass Spectrometry for Conjugate Analysis

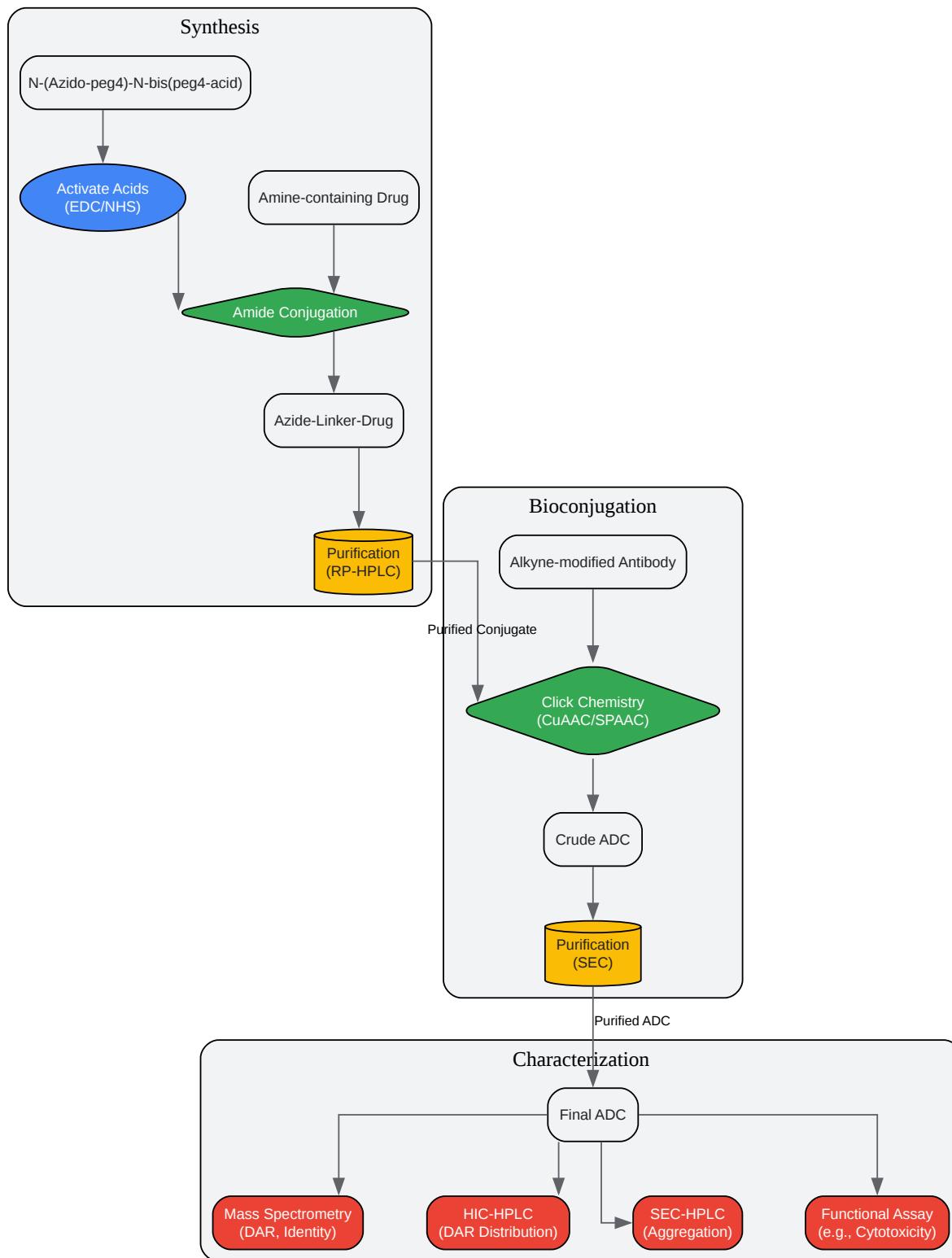
- Prepare the sample for analysis by LC-MS. For intact ADC analysis, reversed-phase or size-exclusion chromatography can be used.[2]
- Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.[2][8]
- Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate.
- The mass shift compared to the unconjugated antibody will indicate the number of linker-drug molecules attached, allowing for the determination of the drug-to-antibody ratio (DAR).

c) HPLC for Purity and DAR Distribution

- Size-Exclusion Chromatography (SEC-HPLC):
 - Purpose: To assess aggregation and fragmentation.
 - Mobile Phase: Typically an aqueous buffer like phosphate-buffered saline.
 - Column: A column with appropriate pore size for separating large proteins (e.g., TSKgel G3000SWxl).
 - Detection: UV at 280 nm.
- Hydrophobic Interaction Chromatography (HIC-HPLC):
 - Purpose: To determine the drug-to-antibody ratio (DAR) distribution.
 - Mobile Phase: A gradient of decreasing salt concentration (e.g., sodium phosphate with ammonium sulfate).
 - Column: A HIC column (e.g., TSKgel Butyl-NPR).
 - Detection: UV at 280 nm. Species with higher DAR will be more hydrophobic and elute later.

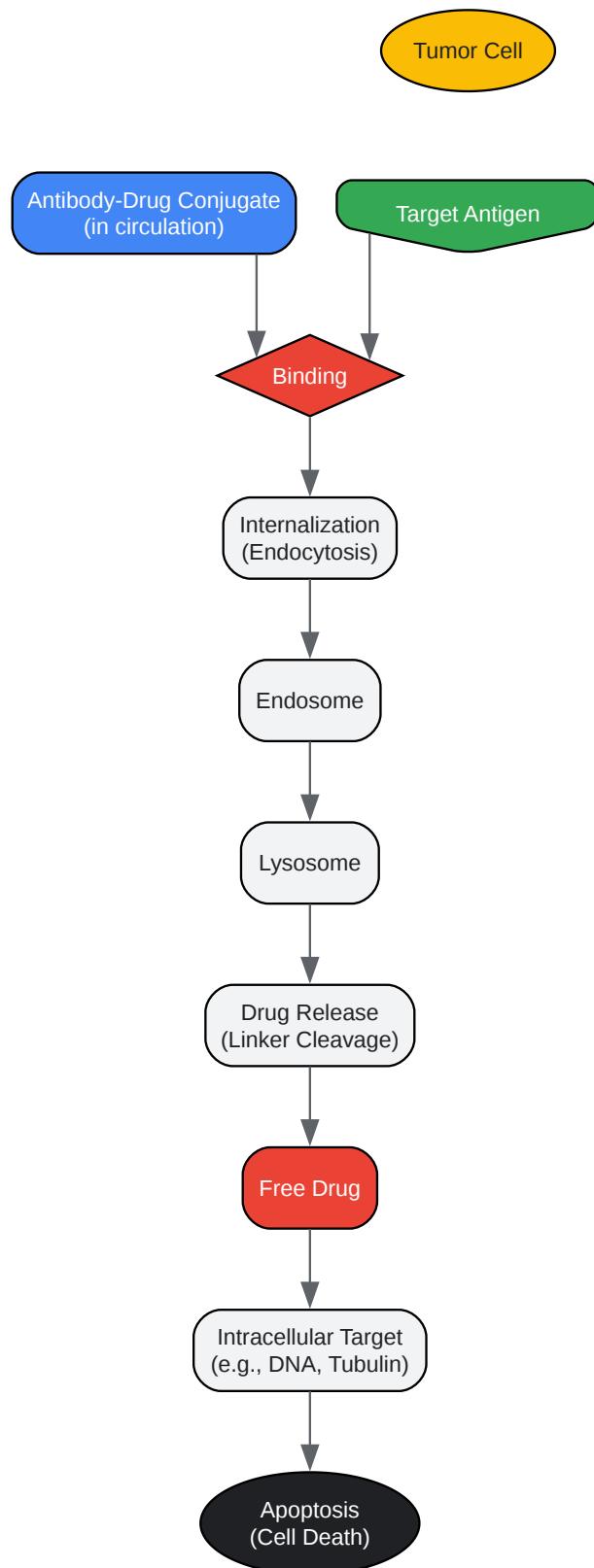
Visualizations

Logical Workflow for ADC Synthesis and Characterization

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Caption: Workflow for ADC synthesis and characterization.

Signaling Pathway of an ADC



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